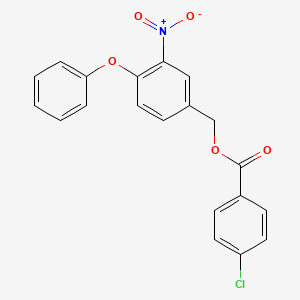
(3-Nitro-4-phenoxyphenyl)methyl 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Nitro-4-phenoxyphenyl)methyl 4-chlorobenzoate, commonly known as NPBC, is a chemical compound that has gained significant attention in the field of scientific research. NPBC belongs to the group of benzoylphenylurea insecticides and has been widely used for pest control in agriculture.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for (3-Nitro-4-phenoxyphenyl)methyl 4-chlorobenzoate involves the reaction of 3-nitro-4-phenoxybenzaldehyde with methyl 4-chlorobenzoate in the presence of a suitable catalyst and solvent.
Starting Materials
3-nitro-4-phenoxybenzaldehyde, methyl 4-chlorobenzoate, catalyst, solvent
Reaction
Step 1: Dissolve 3-nitro-4-phenoxybenzaldehyde and methyl 4-chlorobenzoate in a suitable solvent., Step 2: Add a suitable catalyst to the reaction mixture., Step 3: Heat the reaction mixture under reflux for a suitable period of time., Step 4: Cool the reaction mixture and filter the resulting solid product., Step 5: Wash the solid product with a suitable solvent and dry it under vacuum., Step 6: Characterize the product using suitable analytical techniques such as NMR spectroscopy and mass spectrometry.
Wirkmechanismus
The mechanism of action of NPBC involves the disruption of the insect's molting process. NPBC acts as a chitin synthesis inhibitor, which prevents the formation of the insect's exoskeleton. This leads to the death of the insect during the molting process. NPBC has also been shown to have a toxic effect on the nervous system of insects, which further contributes to its insecticidal properties.
Biochemische Und Physiologische Effekte
NPBC has been shown to have a low toxicity to mammals, including humans. However, it has been shown to have a toxic effect on non-target organisms such as bees and aquatic invertebrates. NPBC has also been shown to have a negative impact on the environment, as it can persist in soil and water for extended periods of time.
Vorteile Und Einschränkungen Für Laborexperimente
NPBC has several advantages for use in lab experiments. It has a high purity, which ensures reproducibility of results. It is also readily available and relatively inexpensive. However, NPBC has some limitations, including its potential toxicity to non-target organisms and its persistence in the environment.
Zukünftige Richtungen
There are several future directions for research on NPBC. One area of research is the development of more environmentally friendly insecticides that have a lower impact on non-target organisms. Another area of research is the investigation of the potential use of NPBC in the control of insect-borne diseases. Furthermore, there is a need for further research on the potential health effects of NPBC on humans and other mammals.
Conclusion
In conclusion, (3-Nitro-4-phenoxyphenyl)methyl 4-chlorobenzoate is a chemical compound that has gained significant attention in the field of scientific research. Its insecticidal properties and potential use in pest control have been extensively studied. The mechanism of action of NPBC involves the disruption of the insect's molting process. NPBC has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on NPBC, including the development of more environmentally friendly insecticides and investigation of its potential use in the control of insect-borne diseases.
Wissenschaftliche Forschungsanwendungen
NPBC has been extensively studied for its insecticidal properties and its potential use in pest control. It has been shown to be effective against a wide range of pests, including aphids, whiteflies, and spider mites. NPBC has also been investigated for its potential use in the control of insect-borne diseases such as malaria and dengue fever. In addition, NPBC has been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of certain weeds.
Eigenschaften
IUPAC Name |
(3-nitro-4-phenoxyphenyl)methyl 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO5/c21-16-9-7-15(8-10-16)20(23)26-13-14-6-11-19(18(12-14)22(24)25)27-17-4-2-1-3-5-17/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLGYMAOLYIAGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)COC(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Nitro-4-phenoxyphenyl)methyl 4-chlorobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2795802.png)
![2-{[4-(tert-butyl)benzyl]sulfinyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2795803.png)
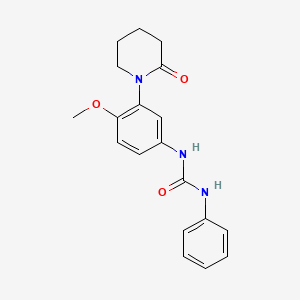
![1-{[1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2795806.png)
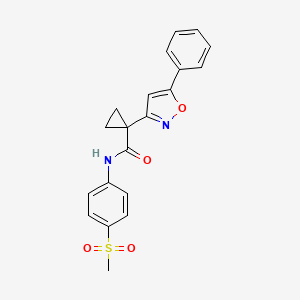
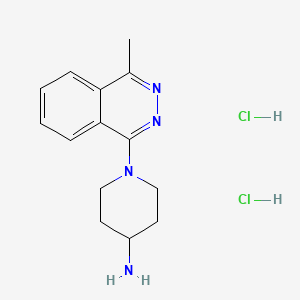
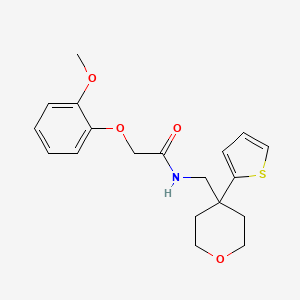
![3-[Allyl(3,3,3-trifluoro-2-hydroxypropyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B2795815.png)
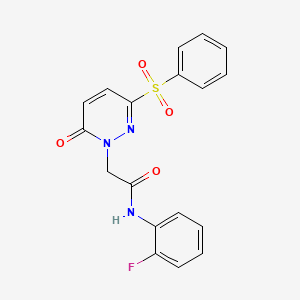
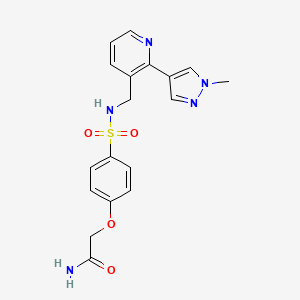
![Tert-butyl 4-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate](/img/structure/B2795820.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2795821.png)
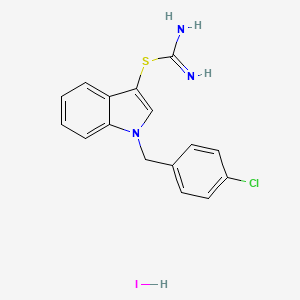
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide](/img/structure/B2795823.png)